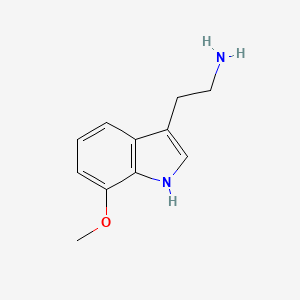

7-Methoxytryptamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(7-methoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-14-10-4-2-3-9-8(5-6-12)7-13-11(9)10/h2-4,7,13H,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJIGHUQQNOCAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2436-04-6 | |

| Record name | 7-Methoxytryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(7-methoxy-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Methoxytryptamine: A Technical Guide to its Discovery, Natural Occurrence, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxytryptamine (7-MeO-T) is a naturally occurring tryptamine alkaloid that has garnered interest within the scientific community for its potential psychoactive properties and as a structural analog of other centrally active tryptamines. This technical guide provides a comprehensive overview of the discovery, synthesis, and natural occurrence of this compound. It details its interactions with serotonergic systems, presenting available quantitative data on receptor binding and functional activity. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and characterization of this compound from natural sources, and describes its biosynthetic pathway and key signaling cascades.

Discovery and Synthesis

The first synthesis of a range of indole derivatives, including precursors to this compound, can be traced back to the work of Speeter and Anthony in 1954. Their development of the oxalyl chloride-based method for the preparation of tryptamines laid the groundwork for the synthesis of numerous substituted analogs. This general method involves the reaction of a substituted indole with oxalyl chloride, followed by amidation and subsequent reduction to yield the corresponding tryptamine.

A common synthetic route to this compound begins with the preparation of 7-methoxyindole. One established method for this is the Fischer indole synthesis, which in the case of a 2-methoxyphenylhydrazone can present challenges, sometimes leading to abnormal cyclization products. However, various synthetic strategies have been developed to overcome these hurdles and produce 7-methoxyindole as a key intermediate.

Natural Occurrence

This compound has been identified as a constituent in a limited number of plant species, most notably in the genus Lespedeza.

| Plant Species | Family | Plant Part | Concentration (Reported) |

| Lespedeza bicolor | Fabaceae | Roots, Leaves | Trace amounts |

Note: Quantitative data for this compound in natural sources is scarce in the currently available literature. The concentrations are often reported as "trace amounts" without specific quantification.

Biological Activity and Signaling Pathways

Like other tryptamine derivatives, the biological activity of this compound is primarily attributed to its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, which are a class of G-protein coupled receptors (GPCRs).

Serotonin Receptor Binding Affinity

While comprehensive binding profile data for this compound is limited, studies on related 7-substituted tryptamines suggest that modifications at this position can significantly influence receptor affinity and selectivity. It is hypothesized that this compound acts as an agonist at various 5-HT receptor subtypes, with a potential for differing affinities compared to its 5- and 6-methoxy isomers.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| 5-HT1A | Data not available |

| 5-HT2A | Data not available |

| 5-HT2C | Data not available |

| Other 5-HT Subtypes | Data not available |

Researchers are encouraged to perform radioligand binding assays to determine the specific Ki values of this compound for a comprehensive panel of serotonin receptor subtypes.

Functional Activity

The functional activity of this compound, defined by its ability to activate downstream signaling cascades upon receptor binding, is crucial for understanding its pharmacological effects. This is typically quantified by measuring its efficacy (Emax) and potency (EC50) in functional assays.

| Receptor Subtype | Functional Assay | Potency (EC50, nM) | Efficacy (Emax, % of 5-HT) |

| 5-HT1A | cAMP Inhibition | Data not available | Data not available |

| 5-HT2A | IP3 Accumulation / Ca2+ Mobilization | Data not available | Data not available |

Further investigation using functional assays is necessary to characterize the agonist or antagonist properties of this compound at various 5-HT receptors.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Upon binding of an agonist like this compound to a serotonin receptor, a conformational change is induced in the receptor, leading to the activation of an associated heterotrimeric G-protein. The specific downstream signaling cascade depends on the G-protein alpha subunit that is coupled to the receptor (e.g., Gαq, Gαi/o, Gαs).

Experimental Protocols

Extraction and Isolation from Plant Material

The following is a general protocol for the extraction and isolation of tryptamine alkaloids from plant material, which can be adapted for this compound.

Materials:

-

Dried and powdered plant material (e.g., Lespedeza bicolor roots)

-

Methanol

-

Dichloromethane (DCM)

-

Aqueous Hydrochloric Acid (HCl, 1 M)

-

Aqueous Sodium Hydroxide (NaOH, 1 M)

-

Anhydrous Sodium Sulfate

-

Rotary Evaporator

-

Separatory Funnel

-

Filter paper

Procedure:

-

Maceration: Soak the powdered plant material in methanol at room temperature for 24-48 hours. Repeat the extraction process three times with fresh solvent.

-

Solvent Evaporation: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Extraction: a. Dissolve the crude extract in a mixture of DCM and aqueous HCl (1 M). b. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate. c. Collect the acidic aqueous layer, which now contains the protonated tryptamine alkaloids. d. Basify the aqueous layer to pH > 10 with aqueous NaOH (1 M). e. Extract the basified aqueous layer three times with DCM.

-

Drying and Concentration: Combine the organic (DCM) layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid fraction.

Chromatographic Separation and Purification

The crude alkaloid fraction can be further purified using chromatographic techniques to isolate this compound.

-

Thin-Layer Chromatography (TLC): TLC can be used for initial qualitative analysis and to determine an appropriate solvent system for column chromatography. A common mobile phase for tryptamines is a mixture of DCM and methanol, often with a small amount of ammonium hydroxide to improve peak shape.

-

Column Chromatography: Silica gel column chromatography is a standard method for the preparative separation of tryptamine alkaloids. The crude extract is loaded onto the column and eluted with a gradient of increasing polarity, for example, from pure DCM to a mixture of DCM and methanol.

-

High-Performance Liquid Chromatography (HPLC): For analytical quantification and high-purity isolation, reversed-phase HPLC is the method of choice. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

Characterization

The identity and purity of the isolated this compound can be confirmed using various analytical techniques:

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure of the compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile compounds like tryptamines.

Biosynthesis

The biosynthesis of tryptamine alkaloids in plants originates from the amino acid tryptophan. The pathway to this compound likely involves a series of enzymatic steps, including decarboxylation, hydroxylation, and methylation, although the precise sequence and enzymes involved in the formation of the 7-methoxy substitution are not as well-characterized as those for the 5-methoxy analogs.

Conclusion

This compound remains a relatively understudied naturally occurring tryptamine. While its synthesis and general biological activity as a serotonin receptor ligand are understood in principle, there is a significant lack of quantitative data regarding its natural abundance and specific pharmacological profile. This guide serves as a foundational resource for researchers, highlighting the current state of knowledge and identifying key areas for future investigation. Further studies are warranted to fully elucidate the therapeutic potential and pharmacological significance of this intriguing molecule.

The Endogenous Status of 7-Methoxytryptamine in Mammals: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive review of the current scientific understanding regarding the endogenous presence of 7-methoxytryptamine in mammalian species. A thorough examination of existing literature reveals a conspicuous absence of direct evidence for its natural occurrence, biosynthesis, and physiological function within mammals. While its isomer, 5-methoxytryptamine, is a known metabolite of melatonin, a similar metabolic pathway for this compound has not been identified. This document summarizes the established metabolic pathways of related indoleamines, details the analytical methodologies available for tryptamine detection, and explores the potential, though currently unsubstantiated, biological relevance of 7-substituted indoles. The information presented herein is intended to serve as a foundational resource for researchers investigating novel metabolic pathways and potential neuroactive compounds.

Introduction: The Question of Endogenous this compound

Tryptamine and its derivatives play crucial roles in mammalian physiology, acting as neurotransmitters, hormones, and signaling molecules. Serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine) are the most well-characterized of these, with extensive research elucidating their biosynthesis, metabolism, and function. The methylation of the indole ring at the 5-position is a key step in melatonin synthesis, leading to the formation of 5-methoxylated intermediates and metabolites, such as 5-methoxytryptamine.

This has prompted scientific inquiry into the potential for methylation at other positions of the tryptamine indole ring, such as the 7-position, to yield novel endogenous molecules. This whitepaper specifically addresses the current state of knowledge regarding the endogenous presence of this compound in mammals. Despite the chemical plausibility of its formation, a comprehensive review of the scientific literature indicates a lack of definitive evidence for its existence as a natural constituent of mammalian tissues or fluids.

Known Biosynthetic and Metabolic Pathways of Related Indoleamines

To understand the context in which this compound might theoretically arise, it is essential to review the well-established metabolic pathways of serotonin and melatonin. These pathways are primarily characterized by hydroxylation, acetylation, and methylation at the 5-position of the indole nucleus.

The biosynthesis of serotonin begins with the essential amino acid L-tryptophan.[1][2] In mammals, tryptophan is first hydroxylated by tryptophan hydroxylase to form 5-hydroxytryptophan (5-HTP).[1][2] This is the rate-limiting step in serotonin synthesis.[3] Subsequently, aromatic L-amino acid decarboxylase rapidly converts 5-HTP to serotonin (5-hydroxytryptamine).

Melatonin synthesis follows from serotonin. In the pineal gland, serotonin undergoes a two-step conversion to melatonin. First, serotonin N-acetyltransferase (SNAT) acetylates serotonin to form N-acetylserotonin. Then, N-acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole O-methyltransferase (HIOMT), transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of N-acetylserotonin, yielding melatonin.

A minor metabolic pathway involves the O-methylation of serotonin by HIOMT to form 5-methoxytryptamine. Additionally, melatonin can be deacetylated in the liver to form 5-methoxytryptamine, though this is considered a minor pathway.

Crucially, there is no current evidence in the mammalian literature for an analogous enzymatic process that would lead to the hydroxylation and subsequent methylation of the tryptamine indole ring at the 7-position to form this compound.

Figure 1. Established metabolic pathways of serotonin and melatonin in mammals.

Quantitative Data on Related Methoxyindoles in Mammals

While no quantitative data exists for endogenous this compound, levels of its isomer, 5-methoxytryptamine, have been measured in some mammalian tissues. These data provide a benchmark for the expected concentrations of trace indoleamines.

| Compound | Tissue/Fluid | Species | Concentration | Reference |

| 5-Methoxytryptamine | Pineal Gland | Sheep | 545 ± 180 pmol/g | |

| 5-Methoxytryptophan | Plasma | Human | ~2 ng/mL | |

| N,N-dimethyltryptamine (DMT) | Brain (microdialysates) | Rat | 0.25–2.2 nM |

Experimental Protocols for Tryptamine Detection

The absence of identified endogenous this compound means there are no specific, validated protocols for its detection in biological matrices. However, the analytical methods developed for other tryptamines and their metabolites are directly applicable to the search for and potential quantification of this compound. The primary challenges in detecting novel, low-abundance analytes are achieving sufficient sensitivity and selectivity to distinguish them from a complex biological background.

Sample Preparation

A crucial first step is the efficient extraction of the target analyte from the biological matrix (e.g., plasma, urine, tissue homogenate) while removing interfering substances.

-

Liquid-Liquid Extraction (LLE): This is a common method for extracting tryptamines. A typical protocol involves basifying the sample with a buffer (e.g., borate buffer) and extracting with an organic solvent like ethyl acetate/heptane.

-

Solid-Phase Extraction (SPE): SPE can offer cleaner extracts and higher recovery. A protocol for 5-methoxytryptophan in plasma utilizes SPE for sample cleanup prior to analysis.

-

Protein Precipitation: For samples with high protein content, such as plasma or serum, precipitation with a solvent like acetonitrile is a rapid and effective cleanup step.

Analytical Detection and Quantification

High-sensitivity analytical techniques are required to detect potentially low endogenous concentrations of this compound.

-

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific quantification of small molecules in biological samples. A method for 5-MeO-DMT and its metabolite bufotenine uses a phenyl-hexyl column with a gradient elution of formic acid in water and methanol. Detection is achieved using multiple reaction monitoring (MRM) in positive ion mode.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool for tryptamine analysis, often requiring derivatization to improve volatility and chromatographic properties. A method for 5-methoxytryptamine in brain tissue involves extraction with chloroform and derivatization with pentafluoropropionic anhydride.

Figure 2. General experimental workflow for the detection of tryptamines.

Potential Biological Activity of 7-Methoxyindoles

While this compound has not been identified endogenously in mammals, research on a related compound, 7-methoxyindole, has shown biological activity. A study demonstrated that 7-methoxyindole can act as an agonist for the human Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in xenobiotic metabolism and various physiological processes. This finding suggests that the 7-methoxy substitution on an indole ring can confer biological activity, though it is crucial to note that 7-methoxyindole is not this compound, and the physiological implications of this finding are yet to be determined.

Conclusion and Future Directions

The current body of scientific literature does not support the endogenous presence of this compound in mammals. The well-characterized biosynthetic pathways of serotonin and melatonin exclusively involve modifications at the 5-position of the indole ring, with no known enzymatic machinery for 7-position modification.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The absence of evidence is not evidence of absence, and the possibility of novel, low-abundance metabolic pathways remains. Future research in this area should focus on:

-

Targeted Metabolomic Screening: Utilizing high-resolution mass spectrometry to screen various mammalian tissues and fluids for the presence of this compound.

-

Enzyme Assays: Investigating the substrate specificity of known indole-modifying enzymes, such as methyltransferases, for their potential to act on 7-hydroxytryptamine.

-

Chemical Synthesis and Pharmacological Profiling: The synthesis of a this compound standard would be essential for definitive analytical identification and for exploring its potential pharmacological properties at various receptors, including serotonin and AhR receptors.

Until such research is conducted and provides positive identification, this compound should be considered a hypothetical endogenous molecule in mammals. This whitepaper serves to summarize the current void in our knowledge and to provide a framework for future investigations into this and other novel tryptamine derivatives.

References

- 1. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of 5-methoxytryptamine in brain by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 7-Methoxytryptamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxytryptamine (7-MeO-T) is a tryptamine derivative that is of growing interest to the scientific community, particularly in the fields of neuroscience and pharmacology. As a structural analog of the neurotransmitter serotonin and other psychoactive tryptamines, 7-MeO-T presents a unique profile for investigation. Its potential to interact with serotonin receptors makes it a valuable tool for research into mood, cognition, and various neurological processes.[1][2] This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of this compound, along with detailed experimental protocols to aid in its study.

Physical Properties

The physical characteristics of this compound and its hydrochloride salt are summarized below. It is important to note that some of the data, particularly for the freebase, are predicted values due to limited availability of experimental data in the literature.

| Property | This compound (Freebase) | This compound Hydrochloride |

| Molecular Formula | C₁₁H₁₄N₂O | C₁₁H₁₅ClN₂O |

| Molecular Weight | 190.24 g/mol [3] | 226.71 g/mol [2] |

| Appearance | White to off-white crystalline powder[4] | White to off-white crystalline powder |

| Melting Point | 135-139 °C | 211-215 °C |

| Boiling Point | 380.0 ± 27.0 °C (Predicted) | Not available |

| Solubility | The methoxy group is suggested to enhance solubility. Predicted to be slightly soluble in chloroform and methanol. | The hydrochloride salt form generally confers greater aqueous solubility. |

| pKa | 16.69 ± 0.30 (Predicted) | Not available |

| Storage Conditions | Store at 0-8 °C | Store at 0-8 °C |

Chemical Properties

This compound possesses the characteristic indole ring structure of tryptamines, with a methoxy group substituted at the 7-position. This substitution influences its electronic properties and potential interactions with biological targets.

Structure:

Spectral Data:

Detailed experimental spectral data for this compound is not widely available. The following table includes predicted data and general characteristics expected for a compound of this structure.

| Spectral Data | Predicted/Expected Characteristics |

| ¹H NMR | Expected signals would include those for the aromatic protons on the indole ring, the ethylamine side chain protons, and a singlet for the methoxy group protons. The chemical shifts would be influenced by the electron-donating nature of the methoxy group. |

| ¹³C NMR | Expected signals would correspond to the eleven carbon atoms in the molecule, including the distinct chemical shift of the methoxy carbon and the carbons of the indole ring system. |

| Mass Spectrometry | The molecular ion peak [M]+ would be expected at m/z 190.24. Common fragmentation patterns for tryptamines involve cleavage of the ethylamine side chain, which would result in characteristic fragment ions. |

| UV-Vis Spectroscopy | The indole chromophore is expected to exhibit characteristic absorption maxima in the ultraviolet region, typically around 220 nm and 280 nm. The methoxy substitution may cause a slight shift in these maxima. |

Pharmacological Properties and Signaling Pathways

This compound's structural similarity to serotonin suggests that it primarily interacts with serotonin (5-HT) receptors. While a detailed binding profile for this compound is not extensively documented, related 7-substituted tryptamines have been shown to possess affinity for various 5-HT receptor subtypes. The primary signaling pathways for the 5-HT1A and 5-HT2A receptors, which are common targets for tryptamines, are depicted below as putative pathways for this compound.

Putative 5-HT1A Receptor Signaling Pathway

References

Spectral Analysis of 7-Methoxytryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 7-Methoxytryptamine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It includes key spectral data, detailed experimental protocols, and visual workflows to support researchers in the identification, characterization, and quality control of this compound.

Introduction to this compound

This compound is a tryptamine derivative featuring a methoxy group at the 7-position of the indole ring. As an isomer of the more commonly studied 5-methoxytryptamine, understanding its unique spectral characteristics is crucial for unambiguous identification and for research in neurochemistry and pharmacology. This guide focuses on the instrumental analysis techniques essential for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for determining the chemical structure of organic molecules. The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

¹H NMR Spectral Data

The following table summarizes the experimental ¹H NMR spectral data for this compound.

Table 1: ¹H NMR Chemical Shift Data for this compound [1]

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 2.88 | Triplet (t) | 2H | -CH₂-CH₂-NH₂ |

| 3.42 | Triplet (t) | 2H | -CH₂-CH₂-NH₂ |

| 3.89 | Singlet (s) | 3H | -OCH₃ |

| 6.61 | Doublet (d) | 1H | Ar-H |

| 6.89 | Triplet (t) | 1H | Ar-H |

| 7.02 | Multiplet (m) | 1H | Ar-H |

| 7.10 | Doublet (d) | 1H | Ar-H |

| 10.85 | Broad Singlet (bs) | 1H | Indole N-H |

Solvent: d6-DMSO, Spectrometer Frequency: 300 MHz

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-quality NMR spectra of tryptamine analogs is outlined below.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool directly into the NMR tube.

-

-

Instrument Setup :

-

Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and sensitivity.

-

Tune and match the probe for the ¹H nucleus.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

-

Data Acquisition :

-

Employ a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Set the spectral width to approximately 12-16 ppm, centered around 6-8 ppm.

-

Use an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to create a flat baseline.

-

Calibrate the chemical shift axis by referencing the internal standard (TMS) to 0.00 ppm.

-

Integrate the signals to determine the relative ratios of protons.

-

Perform peak picking to create a list of chemical shifts.

-

Caption: Experimental workflow for NMR spectroscopy analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Mass Spectral Data

The molecular weight of this compound (C₁₁H₁₄N₂O) is 190.24 g/mol . Electrospray ionization (ESI) is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺.

Table 2: ESI-MS Data for this compound [1]

| Ion | m/z (Observed) | Interpretation |

| [M+H]⁺ | 191 | Protonated molecular ion |

| [M-NH₂]⁺ | 174 | Loss of the amino group from the molecular ion |

Fragmentation Pathway

The fragmentation of tryptamines is well-characterized and serves as a reliable method for structural confirmation. Under typical mass spectrometry conditions (such as Electron Ionization or Collision-Induced Dissociation), a primary fragmentation pathway involves the cleavage of the Cα-Cβ bond of the ethylamine side chain. This results in the formation of a stable iminium ion, which is often the base peak in the spectrum. The fragment at m/z 174, resulting from the loss of the amino group, is consistent with the fragmentation of the indole portion of the molecule.[1]

Caption: Key fragmentation pathways for tryptamines.

Experimental Protocol for Mass Spectrometry Analysis

The following protocol details a general procedure for the analysis of tryptamine derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Sample Preparation :

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration range of 1-10 µg/mL using the mobile phase solvent.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

-

-

Instrumentation (LC-MS) :

-

Liquid Chromatography (LC) :

-

Use a C18 reverse-phase column for separation.

-

Employ a binary mobile phase system, for example:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile.

-

-

Run a gradient elution to effectively separate the analyte from any impurities.

-

-

Mass Spectrometry (MS) :

-

Use an Electrospray Ionization (ESI) source operating in positive ion mode.

-

Optimize instrumental parameters such as capillary voltage, gas flow, and source temperature to maximize the signal for the [M+H]⁺ ion.

-

Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion (m/z 191) as the precursor and applying collision energy to induce fragmentation.

-

-

-

Data Analysis :

-

Extract the mass spectrum for the chromatographic peak corresponding to this compound.

-

Identify the m/z of the molecular ion ([M+H]⁺) to confirm the molecular weight.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions and confirm the structure.

-

References

7-Methoxytryptamine: A Speculative Receptor Binding Profile and Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxytryptamine (7-MeO-TMT) is a tryptamine derivative characterized by a methoxy group at the 7th position of the indole ring. Its structural similarity to the neurotransmitter serotonin and other psychoactive tryptamines suggests a potential interaction with various neurotransmitter receptors, particularly serotonin (5-HT) receptors. This guide summarizes the speculative receptor binding profile of 7-MeO-TMT, provides a detailed methodology for a typical radioligand binding assay used to determine such profiles, and illustrates a likely signaling pathway.

Speculative Receptor Binding Profile

The N,N-dimethylated analog of 7-MeO-TMT, 7-MeO-DMT, has been evaluated for its binding affinity at several serotonin receptors. It is reasonable to speculate that 7-MeO-TMT will exhibit a qualitatively similar, though not identical, binding profile. The primary amine of 7-MeO-TMT, compared to the tertiary amine of 7-MeO-DMT, may influence its affinity and selectivity for certain receptor subtypes.

The available binding data for 7-MeO-DMT is presented in Table 1. It is hypothesized that 7-MeO-TMT will also show affinity for the 5-HT1A and 5-HT2A receptors.

Table 1: Receptor Binding Profile of 7-methoxy-N,N-dimethyltryptamine (7-MeO-DMT)

| Receptor Subtype | Ligand | Ki (nM) |

| 5-HT1A | 7-MeO-DMT | 1,760[1] |

| 5-HT2A | 7-MeO-DMT | 5,400 - 5,440[1] |

| 5-HT2C | 7-MeO-DMT | >10,000[1] |

| 5-HT1E | 7-MeO-DMT | >10,000[1] |

| 5-HT1F | 7-MeO-DMT | 2,620[1] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities, such as Ki values, is typically achieved through competitive radioligand binding assays.

Objective

To determine the binding affinity of a test compound (e.g., this compound) for a specific receptor (e.g., 5-HT2A receptor) by measuring its ability to displace a radiolabeled ligand with known affinity.

Materials

-

Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT2A receptor or homogenized brain tissue from a suitable animal model (e.g., rat frontal cortex).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the receptor (e.g., unlabeled ketanserin or another potent 5-HT2A antagonist).

-

Assay Buffer: Tris-HCl buffer with appropriate pH and ionic strength.

-

Filtration System: A multi-well plate harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure

-

Membrane Preparation: The receptor-containing cell membranes or brain tissue are homogenized and centrifuged to isolate the membrane fraction. The final pellet is resuspended in the assay buffer.

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains the receptor preparation, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of the test compound.

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then quantified using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Speculative Signaling Pathway: 5-HT2A Receptor Activation

Based on its structural similarity to other tryptamines that act as 5-HT2A agonists, it is speculated that this compound, upon binding to the 5-HT2A receptor, would initiate the Gq/G11 signaling cascade.

Caption: Speculated 5-HT2A receptor-mediated Gq signaling pathway.

Conclusion

While the precise receptor binding profile of this compound remains to be experimentally determined, the available data for its close analog, 7-MeO-DMT, provides a strong basis for speculation. It is likely that 7-MeO-TMT interacts with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, and that its activity at the 5-HT2A receptor would be mediated through the Gq/G11 signaling pathway. Further experimental investigation using standardized radioligand binding assays is necessary to definitively characterize the pharmacological profile of this compound.

References

The Enigmatic Profile of 7-Methoxytryptamine: An Initial Pharmacological Screening

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial pharmacological screening of 7-Methoxytryptamine (7-MeO-T), a lesser-studied isomer of the well-known psychoactive compound 5-Methoxytryptamine. Due to a scarcity of direct research on 7-MeO-T, this document synthesizes data from studies on structurally related 7-substituted tryptamines and its isomers to project a likely pharmacological profile. The guide presents available quantitative data in structured tables, details relevant experimental protocols, and utilizes visualizations to illustrate key concepts and pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting both what is known and the significant knowledge gaps that remain in our understanding of this compound's interactions with biological systems.

Introduction

Tryptamines are a class of indolamine compounds that share a common chemical structure and include several biologically significant molecules, such as the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. Substitutions on the indole ring of the tryptamine backbone can dramatically alter a compound's pharmacological properties, including its affinity and efficacy at various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors.

The position of a methoxy (-OCH3) group on the indole ring is a critical determinant of a tryptamine's activity. While 5-Methoxytryptamine (5-MeO-T) and its N,N-dimethylated analog 5-MeO-DMT are potent serotonergic agents with known psychoactive effects, the pharmacological profile of this compound remains largely uncharacterized in the scientific literature. Understanding the structure-activity relationships (SAR) of methoxy-substituted tryptamines is crucial for the rational design of novel therapeutic agents targeting the serotonergic system for the potential treatment of various neuropsychiatric disorders.

This guide aims to provide an in-depth look at the initial pharmacological screening of 7-MeO-T by leveraging data from its closest structural analogs.

Predicted Pharmacological Profile of this compound

A key study by Glennon et al. (1980) investigated a series of 7-substituted N,N-dimethyltryptamines (DMTs) and provides the most relevant data for predicting the activity of 7-MeO-T. The study utilized a rat fundus serotonin receptor assay to determine the pA2 values, a measure of antagonist affinity, for these compounds. While 7-methoxy-N,N-dimethyltryptamine was not explicitly tested, the data for other 7-substituted analogs can be used to infer its likely properties.

Comparative Receptor Affinity of Methoxy-Substituted DMT Isomers

To contextualize the potential affinity of a 7-methoxy substitution, it is useful to compare the known affinities of other methoxy-substituted DMT isomers at the 5-HT2A receptor.

| Compound | Substitution Position | 5-HT2A Ki (nM) | Reference |

| 4-MeO-DMT | 4 | 5,400 - 5,440 | Wikipedia |

| 5-MeO-DMT | 5 | ~14 | Neuropharmacology of N,N-Dimethyltryptamine |

| 7-MeO-DMT | 7 | 5,400 - 5,440 | Wikipedia |

Note: Lower Ki values indicate higher binding affinity.

This comparison suggests that a methoxy group at the 7-position, similar to the 4-position, results in a significantly lower affinity for the 5-HT2A receptor compared to the high affinity conferred by a 5-methoxy substitution.

Serotonin Receptor Affinity of 7-Substituted N,N-Dimethyltryptamines

The study by Glennon et al. (1980) provides pA2 values for several 7-substituted DMTs. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate higher antagonist affinity.

| Compound | pA2 | Serotonin Receptor Affinity |

| N,N-Dimethyltryptamine (DMT) | 6.47 | Baseline |

| 7-Methyl-DMT | 6.64 | Higher than DMT |

| 5-Methoxy-7-Methyl-DMT | 6.70 | Higher than DMT |

| 5,7-Dimethoxy-DMT | 6.22 | Lower than DMT |

| 7-Ethyl-DMT | 6.74 | Higher than DMT |

| 7-Bromo-DMT | 6.82 | Higher than DMT |

Data sourced from Glennon et al. (1980), J Med Chem. 23(11):1222-6.

Based on this data, it can be inferred that small, electron-donating or halogen substitutions at the 7-position tend to increase affinity for the serotonin receptors present in the rat fundus preparation (primarily 5-HT2 receptors). The dimethoxy substitution, however, resulted in a lower affinity. This suggests that the electronic and steric properties of the substituent at the 7-position are critical.

Predicted In Vivo Effects

The in vivo effects of this compound have not been documented. However, the behavioral data from Glennon et al. (1980) on 7-substituted DMTs in a drug discrimination paradigm in rats offers predictive insights. In this model, rats are trained to recognize the subjective effects of a known psychoactive drug.

| Compound | Substitution for 5-MeO-DMT like stimulus | Predicted In Vivo Effect |

| 7-Methyl-DMT | Yes | Psychoactive |

| 5-Methoxy-7-Methyl-DMT | Yes | Psychoactive |

| 5,7-Dimethoxy-DMT | Yes | Psychoactive |

| 7-Ethyl-DMT | No | Not psychoactive (or different subjective effects) |

| 7-Bromo-DMT | No | Not psychoactive (or different subjective effects) |

Data sourced from Glennon et al. (1980), J Med Chem. 23(11):1222-6.

Interestingly, while 7-Ethyl-DMT and 7-Bromo-DMT exhibited higher receptor affinity than DMT, they did not produce the same subjective effects as the psychoactive 5-MeO-DMT in rats. This suggests a dissociation between receptor affinity and functional activity (i.e., they may act as antagonists or partial agonists in vivo). Given that a methoxy group is electronically similar to a methyl group, it is plausible that 7-MeO-T and its N,N-dimethylated analog could exhibit psychoactive properties. However, without direct testing, this remains speculative.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for future research on this compound.

Rat Fundus Serotonin Receptor Assay

This in vitro assay is used to determine the affinity and activity of compounds at serotonin receptors, primarily 5-HT2 receptors, which are abundant in the rat stomach fundus.

Protocol:

-

Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the stomach is excised. The fundus portion is isolated and cut into strips.

-

Mounting: The fundus strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve to a standard agonist (e.g., serotonin) is generated to establish a baseline.

-

Antagonist Incubation: The tissue is washed and then incubated with a known concentration of the antagonist (the test compound) for a set period.

-

Second Agonist Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

-

Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. The pA2 value is then determined using a Schild plot.

Drug Discrimination Assay in Rats

This in vivo behavioral assay is used to assess the subjective effects of a test compound by determining if it substitutes for a known training drug.

Protocol:

-

Apparatus: A standard two-lever operant conditioning chamber is used.

-

Training: Rats are trained to press one lever after the administration of a known psychoactive drug (e.g., 5-MeO-DMT) and the other lever after a saline injection to receive a food reward.

-

Discrimination: Training continues until the rats can reliably discriminate between the drug and saline conditions.

-

Substitution Test: Once discrimination is established, various doses of the test compound (e.g., a 7-substituted tryptamine) are administered. The lever on which the rat predominantly responds is recorded.

-

Data Analysis: Full substitution is typically defined as a certain percentage (e.g., >80%) of responses on the drug-appropriate lever. The dose at which the test compound produces this effect is determined.

Visualizations

Predicted Serotonergic Signaling Pathway of a 7-Substituted Tryptamine Agonist

Caption: Predicted 5-HT2A receptor signaling cascade for an agonistic 7-substituted tryptamine.

Experimental Workflow for Drug Discrimination Studies

7-Methoxytryptamine potential as a neurotransmitter modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 7-Methoxytryptamine (7-MeO-T) is a tryptamine derivative with a methoxy group at the 7-position of the indole ring. Its structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) suggests its potential to interact with serotonin receptors and other components of the neurotransmitter system, thereby modulating neuronal signaling. This technical guide provides a comprehensive overview of the available scientific data on 7-MeO-T, including its synthesis, pharmacological properties, and the experimental methodologies used for its characterization. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing from 7-methoxyindole. A common synthetic route involves the Vilsmeier-Haack reaction to introduce a formyl group at the 3-position of the indole ring, followed by a Henry reaction and subsequent reduction.

Experimental Protocol: Synthesis of this compound

Step 1: Vilsmeier-Haack Formylation of 7-Methoxyindole

-

In a round-bottom flask, phosphorus oxychloride (POCl₃) is added dropwise to an ice-cooled solution of dimethylformamide (DMF).

-

7-Methoxyindole, dissolved in DMF, is then added to the Vilsmeier reagent at a controlled temperature.

-

The reaction mixture is stirred at room temperature and then heated to ensure complete reaction.

-

Upon completion, the reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., NaOH) to precipitate the product, 7-methoxyindole-3-carboxaldehyde.

-

The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.

Step 2: Henry Reaction of 7-Methoxyindole-3-carboxaldehyde

-

7-Methoxyindole-3-carboxaldehyde is dissolved in a suitable solvent, and nitromethane (CH₃NO₂) is added.

-

A basic catalyst (e.g., ammonium acetate) is introduced, and the mixture is refluxed.

-

The reaction yields 3-(2-nitrovinyl)-7-methoxyindole.

-

The product is isolated by filtration and purified.

Step 3: Reduction of 3-(2-nitrovinyl)-7-methoxyindole

-

The nitrovinyl intermediate is reduced to the corresponding amine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

-

The 3-(2-nitrovinyl)-7-methoxyindole is added portion-wise to a suspension of LiAlH₄ in THF under an inert atmosphere.

-

The reaction is stirred at room temperature or heated to drive it to completion.

-

After the reaction is complete, it is carefully quenched with water and a basic solution to precipitate the aluminum salts.

-

The organic layer is separated, dried, and the solvent is evaporated to yield this compound.

-

The final product can be further purified by conversion to its salt form (e.g., hydrochloride or fumarate) and recrystallization.

Diagram of the Synthesis of this compound

Pharmacological Profile

The direct pharmacological data for this compound is limited in the scientific literature. However, studies on its close structural analog, 7-methoxy-N,N-dimethyltryptamine (7-MeO-DMT), provide valuable insights into its potential as a neurotransmitter modulator. The primary methodology for characterizing the interaction of these compounds with serotonin receptors has been through in vitro receptor binding and functional assays.

Quantitative Data on 7-Methoxy-N,N-dimethyltryptamine

| Compound | Receptor/Assay | Value | Unit | Reference |

| 7-Methoxy-N,N-dimethyltryptamine | 5-HT2A (Rat Fundus) | 5400 | Ki (nM) | [1] |

| 5,7-Dimethoxy-N,N-dimethyltryptamine | 5-HT (Rat Fundus) | 6.70 | pA2 | [2] |

| 5-Methoxy-7-methyl-N,N-dimethyltryptamine | 5-HT (Rat Fundus) | 7.54 | pA2 | [2] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.

Key Experimental Protocols

Radioligand Binding Assay

This in vitro technique is employed to determine the binding affinity of a compound for a specific receptor.

Protocol Outline:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.

-

Incubation: The membranes are incubated with a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the test compound (e.g., this compound).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

Rat Fundus Strip Assay

This ex vivo functional assay is used to assess the agonist or antagonist activity of a compound at serotonin receptors, particularly 5-HT2A receptors, which are abundant in the rat stomach fundus.

Protocol Outline:

-

Tissue Preparation: The fundus portion of a rat stomach is isolated and cut into strips.

-

Organ Bath Setup: The tissue strip is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).

-

Contraction Measurement: The tissue is connected to a force-displacement transducer to record isometric contractions.

-

Agonist Response: A standard serotonin agonist is added to the bath in increasing concentrations to establish a dose-response curve.

-

Antagonist/Modulator Testing: The tissue is pre-incubated with the test compound (e.g., this compound) for a specific period, and then the agonist dose-response curve is re-established.

-

Data Analysis: A shift in the agonist's dose-response curve in the presence of the test compound indicates antagonist activity. The magnitude of the shift is used to calculate the pA2 value, a measure of antagonist potency. If the compound itself elicits a contraction, it is assessed for agonist activity.

Signaling Pathway in Rat Fundus Smooth Muscle

Discussion and Future Directions

The available data, primarily from studies on the N,N-dimethylated analog of this compound, suggests that substitution at the 7-position of the tryptamine indole ring can significantly influence its interaction with serotonin receptors. The pA2 values for 5,7-dimethoxy-DMT and 5-methoxy-7-methyl-DMT indicate that these compounds act as antagonists at the serotonin receptors in the rat fundus. This is in contrast to many other tryptamines that act as agonists.

The reduced affinity of 7-MeO-DMT for the 5-HT2A receptor compared to DMT suggests that the methoxy group at the 7-position may introduce steric hindrance or unfavorable electronic interactions within the receptor's binding pocket.

To fully elucidate the potential of this compound as a neurotransmitter modulator, further research is imperative. Key areas for future investigation include:

-

Comprehensive Receptor Profiling: A complete radioligand binding screen of this compound against a broad panel of neurotransmitter receptors (including all major serotonin, dopamine, and adrenergic receptor subtypes) and transporters is necessary to determine its binding affinity and selectivity profile.

-

Functional Characterization: In vitro functional assays are required to determine whether this compound acts as an agonist, antagonist, partial agonist, or inverse agonist at the receptors for which it shows significant binding affinity.

-

In Vivo Studies: Preclinical studies in animal models are needed to assess the pharmacokinetic profile of this compound and its effects on behavior and neurotransmitter levels in the brain.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of 7-substituted tryptamine analogs will help to delineate the structural requirements for optimal receptor interaction and functional activity.

References

In Silico Modeling of 7-Methoxytryptamine Receptor Docking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxytryptamine (7-MeO-T) is a tryptamine derivative with structural similarities to the neurotransmitter serotonin and the hormone melatonin.[1] Its potential interactions with serotonin and melatonin receptors make it a compound of interest in neuropharmacology and drug discovery.[1][2] In silico modeling, particularly molecular docking, provides a powerful and cost-effective approach to investigate the binding modes and affinities of 7-MeO-T with its putative receptor targets. This technical guide offers an in-depth overview of the methodologies and data considerations for performing in silico docking studies of this compound with key G-protein coupled receptors (GPCRs), namely the serotonin receptors 5-HT1A and 5-HT2A, and the melatonin receptors MT1 and MT2.

While extensive experimental binding data for this compound is limited, data from closely related analogs, such as 7-methoxy-N,N-dimethyltryptamine (7-MeO-DMT), can provide valuable insights to guide computational studies. This guide will detail the necessary experimental protocols for in silico docking, from protein and ligand preparation to post-docking analysis, and present the relevant signaling pathways associated with the target receptors.

Data Presentation: Receptor Binding Affinities

Quantitative binding affinity data, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are crucial for validating and calibrating in silico docking studies. Due to the limited availability of direct experimental binding data for this compound, the following tables summarize the available data for its N,N-dimethylated analog, 7-MeO-DMT, which is known to interact with serotonin receptors. This data can serve as a reference for interpreting docking results of 7-MeO-T.

Table 1: Binding Affinities (Ki in nM) of 7-Methoxy-N,N-dimethyltryptamine (7-MeO-DMT) at Human Serotonin Receptors

| Receptor | Ki (nM) | Reference Compound | Reference Ki (nM) |

| 5-HT1A | 1760 | 5-MeO-DMT | 11 |

| 5-HT2A | 5400 - 5440 | 5-MeO-DMT | 92 - 140 |

| 5-HT2C | >10,000 | 5-MeO-DMT | 2100 |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Qualitative Binding Information for Methoxytryptamine Analogs at Melatonin Receptors

| Compound Class | Receptor Subtype | Finding |

| Melatonin analogs with 7-position methoxy group | MT1/MT2 | Reduced binding affinity compared to 5-methoxy analogs.[3] |

Experimental Protocols for In Silico Docking

The following sections provide a detailed, step-by-step methodology for conducting in silico docking of this compound to its potential receptor targets. This protocol is generalized and can be adapted for use with various molecular docking software packages such as AutoDock Vina, UCSF DOCK, or Glide.

Receptor Preparation

The initial step involves preparing the 3D structure of the target receptor for docking.

-

1.1. Structure Retrieval: Obtain the 3D structure of the target receptor (e.g., 5-HT1A, 5-HT2A, MT1, or MT2) from a protein structure database like the Protein Data Bank (PDB). Prioritize high-resolution crystal or cryo-EM structures complexed with a ligand. For instance, the human melatonin receptor MT1 in complex with Gi1 can be found under PDB ID: 7DB6.[4]

-

1.2. Homology Modeling: If an experimental structure is unavailable, a homology model can be built using a suitable template structure with high sequence identity.

-

1.3. Pre-processing:

-

Remove non-essential molecules from the PDB file, such as water molecules, ions, and co-factors, unless they are known to be critical for ligand binding.

-

If the structure contains multiple chains, select the chain that is most relevant for the docking study.

-

Repair any missing residues or atoms in the protein structure using tools like Modeller or the protein preparation wizards in software suites like Schrödinger or Discovery Studio.

-

-

1.4. Protonation and Charge Assignment:

-

Add hydrogen atoms to the protein, as they are typically absent in crystallographic structures.

-

Assign partial charges to each atom using a force field (e.g., AMBER, CHARMM). This is a critical step as electrostatic interactions are a major component of ligand binding.

-

Ligand Preparation

Proper preparation of the ligand, this compound, is equally important for a successful docking simulation.

-

2.1. 3D Structure Generation: Obtain the 3D structure of this compound. This can be done by:

-

Downloading from a chemical database like PubChem or ZINC.

-

Sketching the 2D structure and converting it to 3D using software like MarvinSketch or ChemDraw.

-

-

2.2. Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation. This can be done using force fields like MMFF94 or UFF.

-

2.3. Tautomeric and Ionization States: Determine the most likely tautomeric and protonation state of the ligand at physiological pH (around 7.4).

-

2.4. Rotatable Bonds: Define the rotatable bonds in the ligand. Most docking programs will explore the conformational space of the ligand by rotating these bonds.

-

2.5. File Format Conversion: Convert the prepared ligand structure to the appropriate file format required by the docking software (e.g., .pdbqt for AutoDock Vina).

Grid Generation

The docking process is typically confined to a specific region of the receptor, known as the binding site. A grid box is generated to define this search space.

-

3.1. Binding Site Identification: The binding site can be identified by:

-

The location of the co-crystallized ligand in the experimental structure.

-

Using binding site prediction software.

-

From published literature detailing key binding residues.

-

-

3.2. Grid Box Definition: Define the dimensions and center of a 3D grid box that encompasses the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely but not so large that it unnecessarily increases computation time.

-

3.3. Grid Parameter Calculation: The docking program pre-calculates the interaction energies (e.g., van der Waals, electrostatic) between different atom types and the receptor within this grid. This speeds up the docking calculation by avoiding repeated energy calculations.

Molecular Docking Simulation

With the prepared receptor, ligand, and grid, the docking simulation can be performed.

-

4.1. Docking Algorithm Selection: Choose a suitable docking algorithm. Most modern docking software uses stochastic methods like genetic algorithms or Monte Carlo simulations to explore the conformational and orientational space of the ligand within the receptor's binding site.

-

4.2. Setting Docking Parameters:

-

Exhaustiveness: This parameter in programs like AutoDock Vina controls the thoroughness of the search. Higher exhaustiveness increases the chances of finding the optimal binding pose but also increases the computational time.

-

Number of Poses: Specify the number of distinct binding poses to be generated.

-

-

4.3. Running the Simulation: Execute the docking run. The software will generate a set of possible binding poses for this compound within the receptor's active site, each with a corresponding binding energy score.

Post-Docking Analysis and Visualization

The final step involves analyzing the docking results to identify the most likely binding mode and to understand the nature of the ligand-receptor interactions.

-

5.1. Pose Clustering and Ranking: The generated poses are typically clustered based on their root-mean-square deviation (RMSD). The poses in the most populated clusters with the lowest binding energies are considered the most promising.

-

5.2. Binding Energy Analysis: The binding energy (or docking score) provides an estimate of the binding affinity. While not a direct measure of Ki or IC50, lower binding energies generally suggest stronger binding.

-

5.3. Interaction Analysis: Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, VMD, Discovery Studio). Analyze the key interactions between this compound and the receptor, such as:

-

Hydrogen bonds

-

Hydrophobic interactions

-

Pi-pi stacking

-

Salt bridges

-

-

5.4. Comparison with Experimental Data: If available, compare the predicted binding mode and key interactions with experimental data from site-directed mutagenesis studies or structure-activity relationship (SAR) data for analogous compounds.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the target receptors and a generalized workflow for in silico docking.

Caption: 5-HT1A receptor signaling cascade.

Caption: 5-HT2A receptor signaling cascade.

Caption: MT1 and MT2 receptor signaling.

Caption: In silico docking workflow.

Conclusion

This technical guide provides a comprehensive framework for conducting in silico modeling of this compound receptor docking. By following the detailed experimental protocols and utilizing the provided signaling pathway information, researchers can effectively investigate the potential interactions of this compound with key serotonin and melatonin receptors. While the scarcity of direct experimental binding data for this compound presents a challenge, the methodologies outlined here, in conjunction with data from analogous compounds, offer a robust approach for generating valuable hypotheses to guide further experimental validation and drug discovery efforts. The continued application of computational techniques will undoubtedly play a pivotal role in elucidating the pharmacological profile of this compound and other novel psychoactive compounds.

References

Early Research on the Biological Activity of 7-Methoxytryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxytryptamine (7-MeO-T) is a tryptamine derivative characterized by a methoxy group at the 7th position of the indole ring. While its isomer, 5-methoxytryptamine (5-MeO-T), and its N,N-dimethylated analog, 5-MeO-DMT, have been the subject of considerable research, early investigations into the biological activity of 7-MeO-T are notably sparse. This technical guide aims to consolidate the available early research data, primarily focusing on its N,N-dimethylated analog, 7-methoxy-N,N-dimethyltryptamine (7-MeO-DMT), to infer the potential pharmacological profile of 7-MeO-T. The document will cover the synthesis, in vitro pharmacology, and structure-activity relationships, highlighting the critical influence of substituent placement on the tryptamine scaffold.

Synthesis of this compound

A plausible synthetic route starting from 7-methoxyindole is outlined below. The synthesis of 7-methoxyindole itself can be challenging due to potential side reactions, but methods such as the Fischer indole synthesis have been employed, albeit with noted difficulties.[1]

In Vitro Pharmacology

Direct early research on the in vitro pharmacology of this compound is scarce. However, a seminal 1980 study by Glennon et al. investigated a series of 7-substituted N,N-dimethyltryptamines (DMTs), providing the most relevant early insights into the effects of a 7-methoxy substitution.[2]

Serotonin Receptor Affinity of 7-Substituted N,N-Dimethyltryptamines

The study by Glennon et al. utilized the rat fundus preparation to assess the serotonin receptor antagonist potencies (pA2 values) of various tryptamine analogs. The rat fundus smooth muscle contraction is a classic pharmacological assay mediated primarily by 5-HT2A receptors. It is important to note that these data are for the N,N-dimethylated analogs and not this compound itself.

| Compound | pA₂ (Rat Fundus Assay) |

| N,N-Dimethyltryptamine (DMT) | 6.57 |

| 7-Methyl-DMT | 6.79 |

| 5-Methoxy-7-methyl-DMT | 6.94 |

| 5,7-Dimethoxy-DMT | 6.29 |

| 7-Ethyl-DMT | 6.90 |

| 7-Bromo-DMT | 7.00 |

| Data from Glennon et al., 1980[2] |

The data indicates that the addition of a methoxy group at the 7-position in conjunction with a 5-methoxy group (5,7-dimethoxy-DMT) results in a lower pA₂ value compared to DMT, suggesting reduced affinity or efficacy at the serotonin receptors mediating the rat fundus contraction.[2] This contrasts with methylation at the 7-position, which slightly increased the pA₂ value.

Structure-Activity Relationships

The early research on 7-substituted tryptamines highlights a critical structure-activity relationship concerning the 7-position of the indole nucleus. The work of Glennon and colleagues suggests that this position is sensitive to the size and nature of the substituent.[2]

While 7-methyl-DMT and 5-methoxy-7-methyl-DMT showed psychedelic-like behavioral effects in rats similar to DMT, compounds with larger substituents at the 7-position, such as 7-ethyl-DMT and 7-bromo-DMT, did not produce these effects despite having a higher affinity for the serotonin receptor in the rat fundus assay. This suggests that while the 7-position can tolerate small substituents, bulkier groups may lead to a compound acting as an antagonist or a weak partial agonist. The lower pA₂ value for 5,7-dimethoxy-DMT suggests that the 7-methoxy group may also contribute to a reduction in agonist-like properties at the 5-HT2A receptor.

In Vivo Studies

There is a notable lack of early in vivo studies specifically investigating this compound. The behavioral data available from Glennon et al. (1980) for 7-substituted DMTs in a drug discrimination paradigm in rats showed that 5,7-dimethoxy-DMT produced behavioral effects similar to the hallucinogen 5-MeO-DMT. However, this does not isolate the effect of the 7-methoxy group alone.

Metabolism

No specific early research on the metabolism of this compound has been identified. However, it is reasonable to hypothesize a metabolic pathway based on the known metabolism of other tryptamines, particularly 5-methoxytryptamine. The primary route of metabolism for many tryptamines is oxidative deamination by monoamine oxidase (MAO), primarily MAO-A. Therefore, it is likely that this compound is also a substrate for MAO-A, leading to the formation of 7-methoxyindole-3-acetaldehyde, which would then be further metabolized to 7-methoxyindole-3-acetic acid. O-demethylation could also be a potential metabolic pathway, although this has been more extensively studied for 5-substituted tryptamines.

Experimental Protocols

Synthesis of 7-Substituted N,N-Dimethyltryptamines (Adapted from Glennon et al., 1980)

The synthesis of 7-substituted DMTs as described by Glennon et al. generally involved the following steps:

-

Indole Synthesis: Preparation of the appropriately substituted indole (e.g., 7-methoxyindole). The Fischer indole synthesis was a common method.

-

Gramine Synthesis: The substituted indole was reacted with formaldehyde and dimethylamine to form the corresponding gramine (3-dimethylaminomethylindole).

-

Quaternization and Cyanation: The gramine was quaternized with methyl iodide, and the resulting quaternary salt was reacted with sodium cyanide to yield the corresponding 3-indoleacetonitrile.

-

Reduction: The nitrile was then reduced to the primary amine (tryptamine) using a reducing agent like lithium aluminum hydride (LiAlH₄).

-

N,N-Dimethylation: The primary amine was N,N-dimethylated using formaldehyde and a reducing agent (e.g., sodium borohydride) via the Eschweiler-Clarke reaction or similar methods to yield the final N,N-dimethyltryptamine analog.

Rat Fundus Serotonin Receptor Assay (Adapted from Glennon et al., 1980)

This classical bioassay measures the contractile response of the rat fundus strip to serotonin and the ability of antagonists to block this response.

-

Tissue Preparation: The fundus portion of the stomach from a male Wistar rat is isolated and cut into strips.

-

Experimental Setup: The tissue strip is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂. The tissue is connected to an isometric force transducer to record contractions.

-

Procedure:

-

A cumulative concentration-response curve to serotonin is obtained to establish a baseline.

-

The tissue is washed and allowed to equilibrate.

-

A specific concentration of the antagonist (the tryptamine analog) is added to the bath and allowed to incubate for a set period.

-

A second cumulative concentration-response curve to serotonin is then generated in the presence of the antagonist.

-

-

Data Analysis: The parallel rightward shift of the serotonin concentration-response curve caused by the antagonist is used to calculate the pA₂ value, which is a measure of the antagonist's affinity for the receptor.

Conclusion and Future Directions

Early research on the biological activity of this compound is very limited, with most of the available data pertaining to its N,N-dimethylated analog. The work by Glennon et al. (1980) on 7-substituted DMTs provides valuable, albeit indirect, insights. Their findings suggest that a methoxy group at the 7-position may reduce affinity or efficacy at 5-HT2A receptors compared to the parent compound, DMT. Furthermore, the 7-position appears to be sterically constrained, with larger substituents diminishing or abolishing psychedelic-like behavioral effects in animal models, even with retained high receptor affinity.

The lack of specific binding affinity (Ki) and functional potency (EC50) data for this compound at various serotonin receptor subtypes represents a significant gap in the literature. Future research should focus on characterizing the in vitro pharmacology of this compound using modern radioligand binding assays and functional assays for a comprehensive panel of serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, etc.). Additionally, in vivo studies are needed to determine its behavioral effects, and metabolic studies are required to elucidate its pharmacokinetic profile. Such research will be crucial for a complete understanding of the structure-activity relationships of methoxy-substituted tryptamines and the specific role of the 7-position in modulating their biological activity.

References

7-Methoxytryptamine: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

7-Methoxytryptamine (7-MeO-T), a methoxy-substituted derivative of tryptamine, serves as a crucial chemical scaffold and versatile precursor in the field of medicinal chemistry and neuropharmacology. Its intrinsic structure, featuring an indole nucleus and an ethylamine side chain, makes it an ideal starting point for the synthesis of a diverse array of novel compounds. Researchers utilize this compound and its hydrochloride salt (7-MeO-T HCl) as a key building block for creating molecules with specific pharmacological targets, including serotonin and melatonin receptor ligands.[1][2] The ability to selectively perform chemical modifications on the 7-MeO-T molecule allows scientists to explore structure-activity relationships (SAR) and develop innovative therapies for neurological and mood disorders, sleep regulation, and other central nervous system conditions.[1][2]

This technical guide provides an overview of the synthetic utility of this compound, outlining general experimental methodologies, potential biological targets, and a framework for designing novel compounds.

Core Synthetic Strategies & Experimental Protocols

The primary sites for chemical modification on the this compound molecule are the primary amine of the ethylamine side chain and, to a lesser extent, the indole nitrogen. Standard organic chemistry reactions can be employed to generate a wide variety of derivatives.

General Protocol for N-Alkylation of this compound

N-alkylation introduces alkyl groups to the primary amine, leading to secondary or tertiary amines. This modification significantly impacts the pharmacological profile of the resulting compound, particularly its receptor binding affinity and selectivity.

Methodology:

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile (MeCN).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (2.5 equivalents), to the solution to act as a proton scavenger.

-